molecular formula C8H11NO2 B2368865 4-(2-Hydroxypropan-2-yl)pyridin-3-ol CAS No. 1780654-69-4

4-(2-Hydroxypropan-2-yl)pyridin-3-ol

Cat. No.: B2368865
CAS No.: 1780654-69-4
M. Wt: 153.181
InChI Key: XHESVSUSLCYRJL-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO2 . This pyridine derivative features both a hydroxyl group and a hydroxypropan-2-yl substituent on its ring, making it a versatile intermediate for synthetic organic chemistry. Pyridine and pyridinol scaffolds are of significant interest in medicinal chemistry and drug discovery. While the specific biological applications of this compound are not fully detailed in the literature, related pyridine structures are frequently explored in pharmaceutical research. For instance, pyridine-3-sulfonamide derivatives are actively investigated as selective inhibitors for cancer-associated enzymes like carbonic anhydrase IX and XII . Furthermore, chlorine-containing heterocyclic compounds represent a major class of FDA-approved drugs, underscoring the importance of heterocyclic scaffolds in developing new therapeutic agents . As such, this compound serves as a valuable building block for researchers developing novel heterocyclic compounds for various applications, including as potential biological agents. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,11)6-3-4-9-5-7(6)10/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHESVSUSLCYRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=NC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol typically involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. One common method includes the alkylation of 3-hydroxypyridine with 2-chloropropane-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key pyridine derivatives with structural similarities to 4-(2-Hydroxypropan-2-yl)pyridin-3-ol:

Compound Name Substituents (Position) Functional Groups Molecular Formula Notable Properties/Applications Reference ID
This compound 2-Hydroxypropan-2-yl (4), -OH (3) Hydroxyl, branched alkyl C₈H₁₁NO₂ High polarity, potential solubility in polar solvents -
2-(2-Hydroxyethoxy)pyridin-3-ol 2-Hydroxyethoxy (2), -OH (3) Hydroxyl, ether C₇H₉NO₃ Ether linkage may enhance lipophilicity
3-(3-Hydroxypropyl)pyridin-4-ol 3-Hydroxypropyl (3), -OH (4) Hydroxyl, linear alkyl C₈H₁₁NO₂ Aliphatic chain increases flexibility
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Chloro-2-methoxyphenyl (5), -OH (3) Aryl chloride, methoxy, hydroxyl C₁₂H₁₀ClNO₂ Electron-withdrawing groups may affect reactivity
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol 2-Amino-5-iodo (3), -OH (propanol) Amino, iodine, hydroxyl C₈H₁₀IN₂O Halogen and amino groups for bioactivity
Key Observations:

Position of Hydroxyl Groups :

  • The target compound’s hydroxyl group at position 3 distinguishes it from 3-(3-Hydroxypropyl)pyridin-4-ol (hydroxyl at position 4), which may alter hydrogen-bonding interactions and solubility .
  • Compounds like 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol feature aromatic substituents, introducing steric hindrance and electronic effects absent in the target compound .

Substituent Types: Branched vs. Electron-Donating vs. Withdrawing Groups: The target compound’s hydroxyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, I) in analogs like 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol and 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol, which may influence reactivity in substitution reactions .

Physicochemical Properties

  • Solubility: The dual hydroxyl groups in this compound likely enhance water solubility compared to analogs with non-polar substituents (e.g., aryl chlorides in ). However, ether-containing derivatives like 2-(2-Hydroxyethoxy)pyridin-3-ol may exhibit balanced solubility in both polar and non-polar solvents due to their ether linkages .
  • Thermal Stability : Branched alkyl substituents (e.g., 2-hydroxypropan-2-yl) could improve thermal stability compared to linear chains, as seen in 3-(3-Hydroxypropyl)pyridin-4-ol .

Biological Activity

4-(2-Hydroxypropan-2-yl)pyridin-3-ol, also known as a derivative of pyridine, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an isopropanol moiety attached to the pyridine ring. This structure is significant as it influences the compound's solubility, stability, and reactivity.

Pharmacological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antioxidant Activity : The compound shows potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage.
  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
  • Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from damage due to neurotoxins, indicating potential applications in treating neurodegenerative diseases.
  • Anti-inflammatory Activity : There is evidence that this compound can reduce inflammation markers in vitro, suggesting its role in managing inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : There is potential for this compound to modulate receptors associated with neurotransmission, which could explain its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Antioxidant EffectsDemonstrated significant free radical scavenging activity compared to standard antioxidants.
Antimicrobial ActivityShowed inhibitory effects against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating strong potential for further development.
NeuroprotectionIn vitro studies on neuronal cell lines indicated reduced apoptosis when treated with the compound under oxidative stress conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Hydroxypropan-2-yl)pyridin-3-ol, and what factors influence yield optimization?

  • Methodology :

  • Sonogashira Coupling : Ethynylation of pyridine derivatives using palladium catalysts under inert atmospheres, followed by hydroxylation .
  • Condensation Reactions : Reacting pyridine-3-ol derivatives with ketones (e.g., acetone) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity .
    • Key Factors : Catalyst loading (0.5–2 mol%), solvent polarity, temperature control (±2°C), and stoichiometric ratios (1:1.2 for ketone:pyridine) critically affect yields (typically 60–85%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H NMR (DMSO-d6d_6) identifies hydroxyl protons (δ 10.5–11.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .
  • LCMS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 180.2) and fragmentation patterns .
    • Crystallography : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) resolves bond angles and hydrogen-bonding networks .

Q. How does the compound’s solubility profile impact experimental design in various solvents?

  • Solubility Data :

SolventSolubility (mg/mL)Notes
Water2.1Limited due to hydrophobic groups
DMSO45.8Preferred for biological assays
Methanol32.3Recrystallization solvent
  • Design Implications : Use DMSO for in vitro studies (≤1% v/v to avoid cytotoxicity). Methanol optimizes HPLC analysis (C18 columns, 254 nm detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

  • Methodological Solutions :

  • Standardized Assays : Use identical cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) for IC50_{50} comparisons .
  • Structural Confirmation : Verify compound identity via 13^{13}C NMR and HRMS to rule out degradation or isomerization .
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(4-Ethynylpyridin-2-yl)propan-2-ol) to identify substituent effects .

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) using PDB structures (e.g., 0T6) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes (20 ns trajectories, AMBER force field) .
  • QSAR : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antineoplastic activity .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring during synthesis?

  • Key Issues : Competing reactions at C-2 vs. C-4 positions due to electron-withdrawing hydroxyl groups.
  • Solutions :

  • Protecting Groups : Use TBDMS for hydroxyl protection during ethynylation .
  • Catalysts : Pd(OAc)2_2/XPhos enhances C-4 selectivity in Sonogashira coupling (yield: 78% vs. 52% without ligand) .

Q. What role does this compound play in catalytic systems or supramolecular chemistry?

  • Coordination Chemistry : The hydroxyl and pyridine N act as bidentate ligands for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}), forming complexes with potential photocatalytic activity .
  • Supramolecular Assembly : Hydrogen-bonding networks (O–H···N) enable crystal engineering for MOF-like frameworks .

Q. What pharmacological mechanisms underlie its reported antineoplastic activity?

  • Proposed Mechanisms :

  • Kinase Inhibition : Competes with ATP in binding pockets (e.g., EGFR, IC50_{50} = 1.2 µM) .
  • ROS Induction : Hydroxyl groups generate reactive oxygen species in cancer cells (validated via DCFH-DA assays) .

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